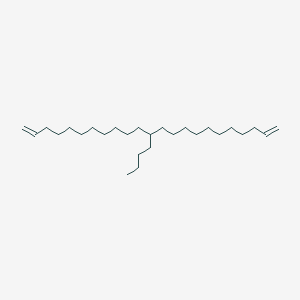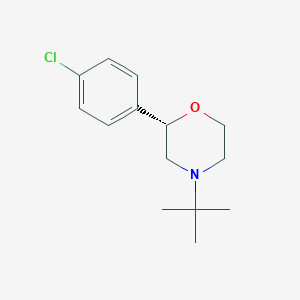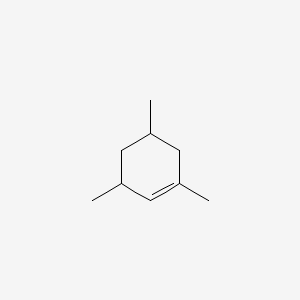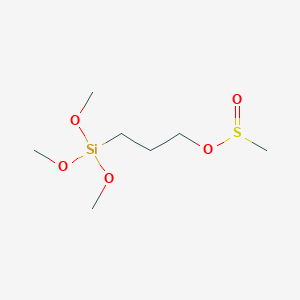
3-(Trimethoxysilyl)propyl methanesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethoxysilyl)propyl methanesulfinate is an organosilicon compound widely used in various industrial and scientific applications. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a versatile tool in material science and other fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)propyl methanesulfinate typically involves the reaction of 3-(Trimethoxysilyl)propyl chloride with sodium methanesulfinate. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities.
化学反応の分析
Types of Reactions
3-(Trimethoxysilyl)propyl methanesulfinate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces to form strong siloxane bonds.
Substitution: The methanesulfinate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions, often catalyzed by acids or bases.
Condensation: Requires the presence of moisture and can be catalyzed by acids or bases.
Substitution: Various nucleophiles can be used to substitute the methanesulfinate group, often under mild conditions.
Major Products
Siloxanes: Formed through condensation reactions.
Functionalized Silanes: Resulting from substitution reactions.
科学的研究の応用
3-(Trimethoxysilyl)propyl methanesulfinate has a wide range of applications in scientific research:
Material Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers, enhancing the mechanical properties of composite materials.
Biology: Employed in the functionalization of surfaces for biosensors and other bioanalytical devices.
Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility and ability to form stable bonds with biological tissues.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their durability and performance.
作用機序
The primary mechanism by which 3-(Trimethoxysilyl)propyl methanesulfinate exerts its effects is through the formation of siloxane bonds. Upon hydrolysis, the compound forms silanol groups, which can then condense with other silanol groups or with hydroxyl groups on surfaces. This results in the formation of strong, stable siloxane bonds, enhancing the adhesion and mechanical properties of the materials involved.
類似化合物との比較
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl chloride
- 3-(Trimethoxysilyl)propylamine
Uniqueness
Compared to similar compounds, 3-(Trimethoxysilyl)propyl methanesulfinate offers unique advantages due to its methanesulfinate group. This functional group provides additional reactivity, allowing for a broader range of chemical modifications and applications. Its ability to form strong siloxane bonds makes it particularly valuable in applications requiring enhanced adhesion and durability.
特性
CAS番号 |
923289-81-0 |
|---|---|
分子式 |
C7H18O5SSi |
分子量 |
242.37 g/mol |
IUPAC名 |
3-trimethoxysilylpropyl methanesulfinate |
InChI |
InChI=1S/C7H18O5SSi/c1-9-14(10-2,11-3)7-5-6-12-13(4)8/h5-7H2,1-4H3 |
InChIキー |
FHUFJCQLIBEPMY-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCOS(=O)C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


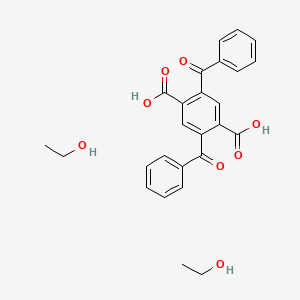

![1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14176998.png)
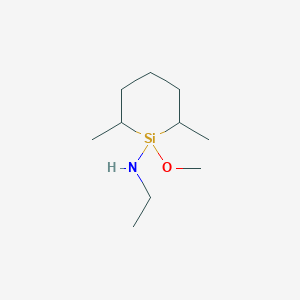

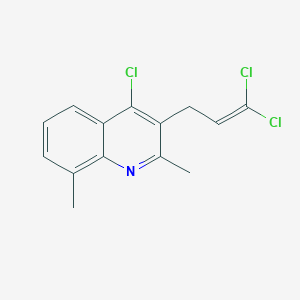
![3-Methoxy-5-[(4-phenoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177023.png)
![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)

![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)
